Bienvenue dans la boutique en ligne BenchChem!

Aloc-d-lys(fmoc)-oh

Peptide Synthesis Orthogonal Protection Solid-Phase Synthesis

Aloc-D-Lys(Fmoc)-OH features inverted orthogonal protection: Pd(0)-labile Aloc on the α-amine and base-labile Fmoc on the ε-amine. This unique orientation enables on-resin side-chain cyclization before backbone elongation—critical for bicyclic homodetic peptide libraries and the patented semaglutide intermediate synthesis. Not interchangeable with Fmoc-D-Lys(Aloc)-OH (CAS 214750-75-1) or Fmoc-Lys(Boc)-OH. Verified chiral integrity via [α]D20 = +8±1° (C=1 in DMF). ≥95% purity ensures reproducible SPPS workflows. Procure the correct regioisomer for validated synthetic routes.

Molecular Formula C25H28N2O6
Molecular Weight 452.507
CAS No. 1193642-32-8
Cat. No. B2875223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAloc-d-lys(fmoc)-oh
CAS1193642-32-8
Molecular FormulaC25H28N2O6
Molecular Weight452.507
Structural Identifiers
SMILESC=CCOC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
InChIInChI=1S/C25H28N2O6/c1-2-15-32-25(31)27-22(23(28)29)13-7-8-14-26-24(30)33-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-6,9-12,21-22H,1,7-8,13-16H2,(H,26,30)(H,27,31)(H,28,29)/t22-/m1/s1
InChIKeySVGIXLCPDFRQJL-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Aloc-D-Lys(Fmoc)-OH (CAS 1193642-32-8) for Orthogonal Solid-Phase Peptide Synthesis


Aloc-D-Lys(Fmoc)-OH (N-α-Allyloxycarbonyl-N-ε-(9-fluorenylmethyloxycarbonyl)-D-lysine) is a protected D-lysine derivative utilized in solid-phase peptide synthesis (SPPS) . It features orthogonal Aloc and Fmoc protecting groups on the α- and ε-amino positions, respectively, enabling selective, sequential deprotection for the synthesis of branched and cyclic peptides . The compound is characterized by high purity (≥99% by HPLC) and a defined optical rotation ([α]D20 = +8 ± 1º (C=1 in DMF)), ensuring reproducibility in demanding synthetic workflows .

Why Aloc-D-Lys(Fmoc)-OH Cannot Be Substituted with Fmoc-D-Lys(Aloc)-OH or Fmoc-Lys(Boc)-OH


The precise ordering of orthogonal protecting groups is critical in SPPS. Aloc-D-Lys(Fmoc)-OH places the base-labile Fmoc group on the ε-amino side chain and the Pd(0)-labile Aloc group on the α-amino backbone. This orientation is inverted compared to Fmoc-D-Lys(Aloc)-OH (CAS 214750-75-1), where the Fmoc group is on the α-amine . Interchanging these regioisomers would lead to incorrect deprotection sequences, especially in strategies requiring initial backbone elongation followed by side-chain modification . Similarly, substituting with the widely used Fmoc-Lys(Boc)-OH fails when orthogonal side-chain deprotection is needed, as the acid-labile Boc group cannot be selectively removed under standard Fmoc SPPS conditions without cleaving the peptide from acid-labile resins .

Aloc-D-Lys(Fmoc)-OH vs. Comparators: Quantified Differentiation for Procurement


Orthogonal Protection Strategy: Aloc-D-Lys(Fmoc)-OH vs. Fmoc-Lys(Alloc)-OH

Aloc-D-Lys(Fmoc)-OH employs a specific orthogonal protection strategy where the Aloc group is on the α-amine and the Fmoc group is on the ε-amine. This is the reverse of the more common Fmoc-Lys(Alloc)-OH (CAS 146982-27-6) . This regioisomeric difference dictates the deprotection order; in Aloc-D-Lys(Fmoc)-OH, the backbone (α-amine) is deprotected first using Pd(0) catalysis to release the Aloc group, enabling backbone elongation, while the side-chain Fmoc group remains intact for later modification . This approach is essential for synthesizing cyclic peptides where the first cyclization involves the backbone amine, as demonstrated in the synthesis of bicyclic homodetic peptide libraries [1].

Peptide Synthesis Orthogonal Protection Solid-Phase Synthesis

Chiral Purity and Optical Rotation: Aloc-D-Lys(Fmoc)-OH vs. Fmoc-Lys(Alloc)-OH

The D-enantiomer of lysine, as in Aloc-D-Lys(Fmoc)-OH, is used to confer metabolic stability to peptides. Its optical rotation is reported as [α]D20 = +8 ± 1° (C=1 in DMF) . In contrast, the L-enantiomer analog, Fmoc-Lys(Alloc)-OH, exhibits an optical rotation of α 25/D (c=1 in DMF) of -13.5° to -11.0° . This significant difference in specific rotation (approximately +8° vs. -12°) provides a direct, quantitative means to verify enantiomeric purity and distinguish between the two compounds, which is critical for ensuring the correct chirality in peptide therapeutics.

Chiral Purity Enantiomeric Excess Quality Control

Application in High-Value Peptide Synthesis: Aloc-D-Lys(Fmoc)-OH in Semaglutide Side-Chain Construction

Aloc-D-Lys(Fmoc)-OH is a critical building block in the solid-phase synthesis of the semaglutide side-chain intermediate [1]. A patented method utilizes Alloc-Lys(Fmoc)-OH for initial loading onto 2-CTC resin, followed by sequential Fmoc deprotection and coupling of AEEA, Glu-OtBu, and ODDA-OtBu units to build the complex side chain [2]. The orthogonal protection enables selective, stepwise elongation of the lysine side chain while the backbone remains anchored. This contrasts with the more common Fmoc-Lys(Alloc)-OH, which would require a different synthetic strategy that is not described in this specific patent for this application.

Semaglutide GLP-1 Agonist Peptide Therapeutics

High-Impact Application Scenarios for Aloc-D-Lys(Fmoc)-OH in Peptide R&D and Manufacturing


Synthesis of Bicyclic and Branched Peptide Libraries

Researchers developing bicyclic homodetic peptide libraries have identified that the best synthetic results are obtained when the first cyclization is performed on a side chain protected with an Aloc group, as found in Aloc-D-Lys(Fmoc)-OH [1]. This specific orthogonal protection allows for on-resin cyclization prior to backbone elongation, a key strategy for generating structurally diverse and biologically active cyclic peptides.

Industrial Manufacturing of Semaglutide and Related GLP-1 Agonist Side Chains

For pharmaceutical companies and CDMOs manufacturing the blockbuster drug semaglutide, Aloc-D-Lys(Fmoc)-OH is a specifically claimed building block in a patented solid-phase synthesis of the drug's complex side-chain intermediate [2]. Procuring this exact compound is essential for following the validated process and achieving the desired yield and purity.

Design of Peptides Requiring Orthogonal α-Amine and ε-Amine Modification

In the design of peptide conjugates or scaffolds for targeted drug delivery, the reversed orthogonal protection of Aloc-D-Lys(Fmoc)-OH enables a unique synthetic workflow: the α-amine can be deprotected first for conjugation or cyclization, while the ε-amine remains Fmoc-protected for later modification . This is a specific capability not offered by the more common Fmoc-Lys(Alloc)-OH building block.

Quality Control and Identity Verification of D-Enantiomeric Building Blocks

The distinct optical rotation of Aloc-D-Lys(Fmoc)-OH ([α]D20 = +8 ± 1° (C=1 in DMF)) provides a reliable, quantitative metric for confirming enantiomeric purity upon receipt . This is particularly valuable in regulated environments where chiral integrity of peptide therapeutics must be assured, and it offers a clear differentiator from L-lysine-based building blocks.

Quote Request

Request a Quote for Aloc-d-lys(fmoc)-oh

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.